4-(((1-(2-(4-Methoxyphenyl)-2-oxoethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate
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Overview
Description
4-(((1-(2-(4-Methoxyphenyl)-2-oxoethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate is a complex organic compound that features a piperidine ring, a benzonitrile group, and a methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1-(2-(4-Methoxyphenyl)-2-oxoethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate typically involves multi-step organic reactions. One common approach is the reaction of 4-methoxybenzaldehyde with piperidine to form an intermediate, which is then further reacted with benzonitrile under controlled conditions. The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Primary amines from the nitrile group.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
In biological research, the compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development.
Medicine
The compound’s potential therapeutic applications are being explored, particularly in the treatment of neurological disorders and cancer. Its ability to interact with specific molecular targets makes it a promising lead compound in medicinal chemistry.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 4-(((1-(2-(4-Methoxyphenyl)-2-oxoethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxymethyl)piperidine: A simpler analog with similar structural features but lacking the benzonitrile and methoxyphenyl groups.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: A compound with a similar piperidine core but different substituents, leading to distinct chemical and biological properties.
Uniqueness
The uniqueness of 4-(((1-(2-(4-Methoxyphenyl)-2-oxoethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate lies in its combination of functional groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-[[1-[2-(4-methoxyphenyl)-2-oxoethyl]piperidin-4-yl]methoxymethyl]benzonitrile;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3.C2H2O4/c1-27-22-8-6-21(7-9-22)23(26)15-25-12-10-20(11-13-25)17-28-16-19-4-2-18(14-24)3-5-19;3-1(4)2(5)6/h2-9,20H,10-13,15-17H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMHBRUORALKKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2CCC(CC2)COCC3=CC=C(C=C3)C#N.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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